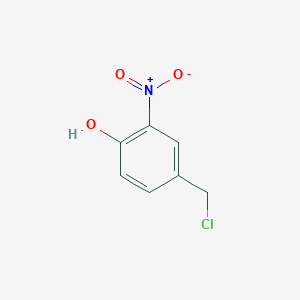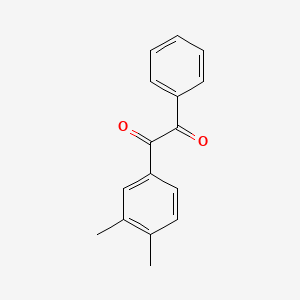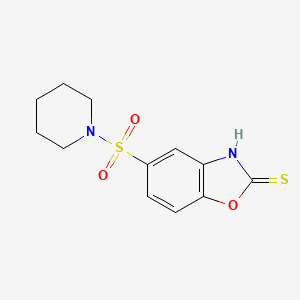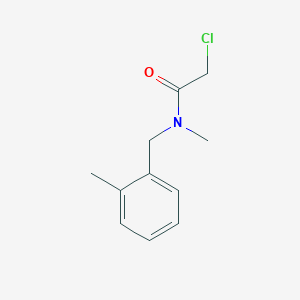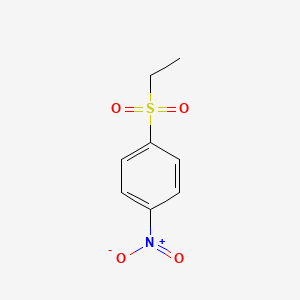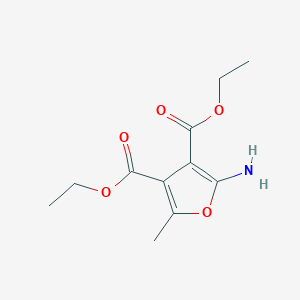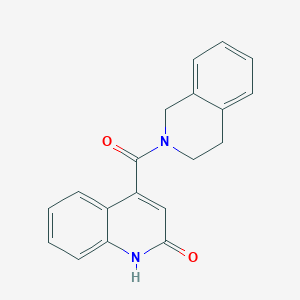
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with a 3,4-dihydroisoquinoline moiety attached via a carbonyl group, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-Dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Coupling with Quinoline Derivative: The dihydroisoquinoline is then coupled with a quinoline derivative through a carbonylation reaction. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent for neurodegenerative diseases.
Chemical Biology: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair.
Cellular Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Another related compound with significant pharmacological properties.
4-Hydroxyquinoline: Similar in structure but lacks the dihydroisoquinoline moiety.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol is unique due to its combined quinoline and dihydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWYGCXSNITOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332142 |
Source


|
| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851629-68-0 |
Source


|
| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
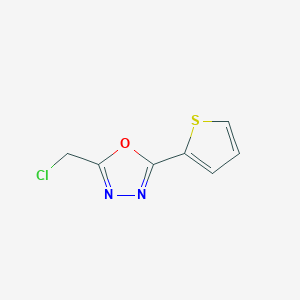
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

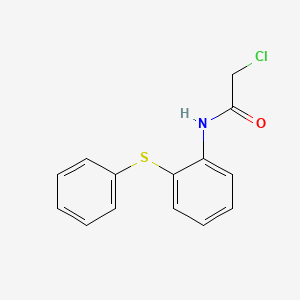
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)
